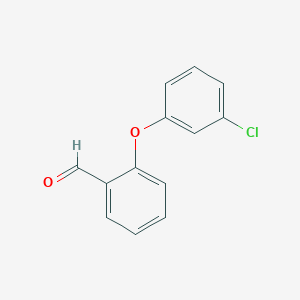 3-(Brommethyl)-1-benzofuran-2-ylmethanon CAS No. 67534-81-0"
>
3-(Brommethyl)-1-benzofuran-2-ylmethanon CAS No. 67534-81-0"
>
3-(Brommethyl)-1-benzofuran-2-ylmethanon
Übersicht
Beschreibung
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring substituted with a bromomethyl group and a phenylmethanone moiety, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-tumor, antibacterial, and antiviral activities.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications , suggesting that they may interact with multiple targets.
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that 3-(Bromomethyl)-1-benzofuran-2-ylmethanone may also have favorable ADME properties.
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . The compound can act as a substrate for these enzymes, leading to its biotransformation into reactive intermediates. These interactions can result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. The compound can alter gene expression by modulating transcription factors that are downstream of the MAPK pathway. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, its interaction with cytochrome P450 enzymes can result in the formation of a covalent bond with the enzyme’s active site, thereby inhibiting its function. Additionally, the compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and the specific cellular context. In vitro studies have demonstrated that the compound can induce sustained changes in gene expression and metabolic activity over time.
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. These effects are dose-dependent and can vary between different animal species.
Metabolic Pathways
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, including proteins and nucleic acids, leading to potential toxic effects. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. The compound tends to accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its localization and activity. These interactions are essential for the compound’s ability to modulate cellular functions and biochemical pathways.
Vorbereitungsmethoden
The synthesis of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-benzofuran-2-carboxylic acid and bromomethylbenzene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
IUPAC Name |
[3-(bromomethyl)-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(13)15(18)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKOJVVZRLUAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377136 | |
| Record name | [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67534-81-0 | |
| Record name | [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



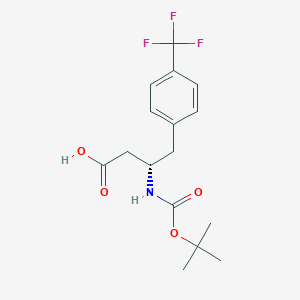



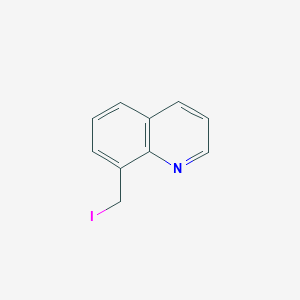



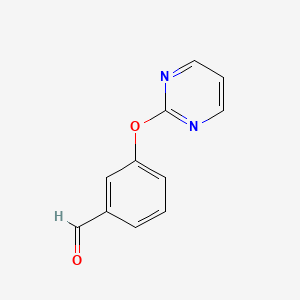
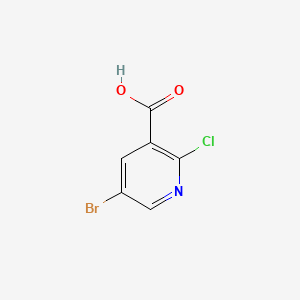
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

